molecular formula C15H13N B1203069 1-Benzylindole CAS No. 3377-71-7

1-Benzylindole

Cat. No. B1203069
CAS RN: 3377-71-7
M. Wt: 207.27 g/mol
InChI Key: NJZQOCCEDXRQJM-UHFFFAOYSA-N
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Patent
US06033601

Procedure details

A mixture of indole (1) (0.03 mole, 3.51 g), potassium hydroxide (0.03 mole, 1.97 g)) powdered in a mortar and 18-crown-6 ether (0.001 mole, 250 mg) in benzene (20 cm3) is heated under reflux with vigorous stirring for two hours. A solution of benzyl chloride (26) (0.04 mole, 5.06 g) in benzene (10 cm3) is added to the above mixture and reflux is maintained for an additional four hours. The reaction is monitored by TLC. The reaction mixture is filtered on Celite. Evaporation of the solvent gives an orange liquid which is purified by dry column chromatography eluted using a mixture of dichloromethane in 50% petroleum ether. Evaporation of the solvent gives a colourless thick liquid which is solidified in the presence of diethyl ether to give a white solid of 1-benzylindole (3b) (1.2 g, 0.007 mole, 25%), m.p. 48-51° C., shown to be pure by 1H nmr.
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
5.06 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
25%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[OH-].[K+].C1OCCOCCOCCOCCOCCOC1.[CH2:30](Cl)[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1>C1C=CC=CC=1.C(OCC)C>[CH2:30]([N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1)[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.51 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
1.97 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Step Three
Name
Quantity
5.06 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for an additional four hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered on Celite
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gives an orange liquid which
CUSTOM
Type
CUSTOM
Details
is purified
CUSTOM
Type
CUSTOM
Details
by dry column chromatography
WASH
Type
WASH
Details
eluted
ADDITION
Type
ADDITION
Details
a mixture of dichloromethane in 50% petroleum ether
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gives a colourless thick liquid which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.007 mol
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 23.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.